Carbonic Anhydrase IX (CA9) Inhibition Potency vs. CA2 Selectivity Window
In a phenol red-based stopped-flow CO₂ hydrase assay with human carbonic anhydrase isoforms, N-(2-fluorophenyl)phenazine-1-carboxamide inhibited CA9 with a Ki of 1,600 nM, while CA2 inhibition was negligible (Ki >100,000 nM), yielding a >62.5-fold selectivity window for CA9 over CA2 [1]. This selectivity profile is critical because ubiquitous CA2 inhibition is associated with systemic side effects, whereas CA9 is a tumor-associated isoform overexpressed in hypoxic cancers [2]. The CA1 Ki was 7,970 nM, intermediate between CA9 and CA2 affinity, further supporting a differentiated isoform interaction pattern [1].
| Evidence Dimension | Carbonic anhydrase inhibition affinity (Ki) |
|---|---|
| Target Compound Data | CA9 Ki = 1,600 nM; CA1 Ki = 7,970 nM; CA2 Ki >100,000 nM |
| Comparator Or Baseline | Unsubstituted phenazine-1-carboxamide (PCN): No publicly available comparative CA inhibition dataset identified for direct head-to-head analysis. |
| Quantified Difference | CA9/CA2 selectivity ratio >62.5-fold for the target compound; comparator data unavailable for quantitative fold-difference calculation. |
| Conditions | Human CA isoforms pre-incubated 15 min–24 h; phenol red stopped-flow CO₂ hydrase assay; measurement at 6 h post-incubation |
Why This Matters
The >62.5-fold CA9/CA2 selectivity ratio provides a quantifiable differentiation metric for selecting this compound in tumor hypoxia target-validation studies where CA2 inhibition must be minimized.
- [1] BindingDB. BindingDB Entry BDBM50360796 (CHEMBL1934663). Affinity Data for human CA1, CA2, and CA9. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. View Source
